molecular formula C18H13Cl3N4O3 B4718103 N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA

Cat. No.: B4718103
M. Wt: 439.7 g/mol
InChI Key: ZFATVQPVEINAGJ-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA is a complex organic compound that features a benzodioxole ring, a chlorinated benzyl group, and a pyrazole ring

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N4O3/c19-11-2-1-10(13(20)5-11)7-25-8-14(21)17(24-25)23-18(26)22-12-3-4-15-16(6-12)28-9-27-15/h1-6,8H,7,9H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFATVQPVEINAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN(C=C3Cl)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole intermediates with a chlorinated benzyl group under specific conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorinated benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agrochemicals: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole and pyrazole rings are crucial for binding to these targets, while the chlorinated benzyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-BENZODIOXOL-5-YL)-3-(2,4-DIMETHOXYANILINO)-1-PROPANONE
  • 4-BENZO(1,3)DIOXOL-5-YL-BUTAN-2-ONE

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA stands out due to its combination of a benzodioxole ring, a pyrazole ring, and a chlorinated benzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA

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